![molecular formula C15H15N5O4 B6419057 2-{3-methyl-8-[(2-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid CAS No. 946212-31-3](/img/structure/B6419057.png)
2-{3-methyl-8-[(2-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by various substitutions and functional group additions. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure, particularly the presence and position of functional groups. It might undergo reactions typical of purines, acetic acids, and amines, among others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and acidity, would depend on its molecular structure. For example, the presence of polar functional groups might increase its solubility in water .Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
The exact mode of action of this compound is currently unknown. A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets by fitting into specific active sites, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been found to interfere with the life cycle ofLeishmania and Plasmodium species , suggesting that this compound may also affect similar pathways.
Pharmacokinetics
The molecular weight of the compound is 261704 , which is within the optimal range for oral bioavailability
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may also have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-methyl-8-(2-methylanilino)-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-8-5-3-4-6-9(8)16-14-17-12-11(20(14)7-10(21)22)13(23)18-15(24)19(12)2/h3-6H,7H2,1-2H3,(H,16,17)(H,21,22)(H,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMFXHDJUHOUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=C(N2CC(=O)O)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Methyl-8-(2-methylanilino)-2,6-dioxopurin-7-yl]acetic acid |
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